molecular formula C11H15NO4 B3070149 Methyl 4-amino-3-(2-methoxyethoxy)benzoate CAS No. 1001346-00-4

Methyl 4-amino-3-(2-methoxyethoxy)benzoate

Cat. No.: B3070149
CAS No.: 1001346-00-4
M. Wt: 225.24
InChI Key: GYVLOVYWENUQGT-UHFFFAOYSA-N
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Description

Contextualization of Substituted Benzoate (B1203000) Esters in Contemporary Organic Synthesis

Substituted benzoate esters are a class of organic compounds that serve as fundamental building blocks in a multitude of synthetic applications. nbinno.com Their aromatic ring and ester functional group provide a versatile scaffold that can be readily modified, making them crucial intermediates in the production of pharmaceuticals, dyes, and other specialty chemicals. nbinno.com The reactivity of the ester group allows for various transformations such as hydrolysis, transesterification, and reduction, enabling the synthesis of more complex molecules like benzoic acid, benzyl alcohol, and various amides. nbinno.com

In medicinal chemistry, the benzoate ester moiety is present in numerous bioactive compounds and is often utilized in the design of prodrugs to enhance properties like bioavailability. The synthesis of these esters is a well-established area of organic chemistry, with methods ranging from the classic Fischer esterification to the use of solid acid catalysts to promote more environmentally friendly and efficient reactions. mdpi.com The strategic placement of various substituents on the benzene (B151609) ring allows chemists to fine-tune the electronic and steric properties of the molecule, which is a key aspect of modern drug design and materials science.

Significance of Methyl 4-amino-3-(2-methoxyethoxy)benzoate within Advanced Chemical Research Paradigms

This compound is a polysubstituted benzoate ester that is recognized within the scientific community as a valuable research chemical. Its significance in advanced chemical research is underscored by its commercial availability as a "versatile small molecule scaffold". This designation implies that the compound is primarily intended for use as a starting material or intermediate in the synthesis of more complex, novel molecules.

The unique arrangement of its functional groups—an amine, a methoxyethoxy side chain, and a methyl ester—offers multiple points for chemical modification. This multi-functionality makes it an attractive building block for creating libraries of compounds for screening in drug discovery and materials science research. While specific, large-scale applications are not widely documented in publicly available literature, its role as a scaffold chemical is crucial for the exploratory phases of research and development where new molecular architectures are sought.

Below are the known chemical properties for the hydrochloride salt of the compound.

IdentifierValue
CAS Number2060031-54-9 (for hydrochloride salt)
Chemical FormulaC11H16ClNO4
Molecular Weight261.7 g/mol
SMILESCOCCOC1=C(C=CC(=C1)C(=O)OC)N.Cl

Overview of Key Research Areas and Methodological Approaches Relevant to the Compound

Currently, there is a lack of extensive published research detailing specific applications or novel synthetic methodologies exclusively for this compound. Its primary role appears to be that of a building block available for custom synthesis projects and for use in pharmaceutical testing as a reference standard.

The methodological approaches relevant to this compound would be grounded in established organic synthesis techniques for benzoate esters. The synthesis of such a molecule would likely involve a multi-step process, including:

Esterification: The formation of the methyl ester from the corresponding carboxylic acid, potentially using methods like Fischer esterification with methanol (B129727) in the presence of a strong acid catalyst.

Introduction of Substituents: The sequential addition of the amino and methoxyethoxy groups onto the benzene ring. This could involve nitration followed by reduction to introduce the amino group, and nucleophilic aromatic substitution or other etherification methods for the methoxyethoxy group.

The research involving this compound would likely focus on utilizing its functional groups for further reactions. For example, the primary amine could be a handle for amide bond formation or for constructing heterocyclic rings, which are prevalent in many pharmaceutical agents. The ester could be hydrolyzed to the carboxylic acid for different coupling reactions or reduced to an alcohol for further derivatization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-3-(2-methoxyethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-14-5-6-16-10-7-8(11(13)15-2)3-4-9(10)12/h3-4,7H,5-6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVLOVYWENUQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 4 Amino 3 2 Methoxyethoxy Benzoate

Strategic Approaches for Carbon-Carbon and Carbon-Heteroatom Bond Construction

The assembly of Methyl 4-amino-3-(2-methoxyethoxy)benzoate involves the formation of an ester, an ether, and the strategic placement of an amino group. Each of these functionalities requires specific synthetic methods to ensure high yield and correct regiochemical outcomes.

Esterification Pathways: Mechanistic Investigations and Optimization of Reaction Conditions

The formation of the methyl ester group from a corresponding carboxylic acid is a fundamental transformation in the synthesis of the target molecule. The most common and direct method for this conversion is the Fischer-Speier esterification. bond.edu.auresearchgate.net This reaction involves treating the carboxylic acid precursor, 4-amino-3-(2-methoxyethoxy)benzoic acid, with methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). chemicalbook.comlibretexts.org

Mechanism: The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. A molecule of methanol then acts as a nucleophile, attacking this activated carbon. Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final methyl ester product. bond.edu.au

Optimization of Reaction Conditions: The efficiency of Fischer esterification is governed by equilibrium, as described by Le Chatelier's Principle. libretexts.org To drive the reaction toward the product, an excess of the alcohol (methanol) is typically used, or water is removed as it is formed. libretexts.org Reaction times can vary from 30 minutes to over 16 hours, with reflux temperatures being standard to achieve workable yields. bond.edu.aubond.edu.au The choice of catalyst and its concentration are also critical variables that require optimization.

ParameterTypical ConditionsPurpose
Alcohol Methanol (often used as solvent)Reactant and solvent; used in excess to shift equilibrium.
Catalyst Concentrated H₂SO₄, SOCl₂Protonates the carbonyl group to activate the carboxylic acid. chemicalbook.com
Temperature RefluxIncreases reaction rate.
Reaction Time 1 - 16 hoursVaries depending on substrate reactivity and desired yield. bond.edu.au
Work-up Neutralization with a weak base (e.g., NaHCO₃, Na₂CO₃)Quenches the acid catalyst and allows for product precipitation/extraction. chemicalbook.comlibretexts.org

Regioselective Amination Reactions: Control of Amino Group Introduction

Directly introducing an amino group at the C4 position of a pre-functionalized 3-(2-methoxyethoxy)benzoate ring is synthetically challenging due to the directing effects of the existing substituents. Therefore, regiocontrol is typically achieved by utilizing a starting material where the nitrogen functionality is already in the correct position. A common strategy involves the use of a nitro group as a precursor to the amine.

Modern synthetic chemistry has developed methods for the direct C-H amination of arenes, although these often require specific directing groups and complex catalytic systems (e.g., using Pd, Cu, Ru, Ir, or Co catalysts) to achieve regioselectivity. acs.orgresearchgate.net For instance, ortho-selective amination of aniline (B41778) derivatives can be achieved through radical-based mechanisms guided by noncovalent interactions. acs.orgcam.ac.uk However, for a molecule like this compound, the most practical and widely used approach is the reduction of a nitro group that was strategically placed on the aromatic ring in an earlier synthetic step. This ensures unambiguous placement of the amino group at C4, para to the ester functionality.

Etherification Approaches: Formation of the (2-methoxyethoxy) Moiety via Williamson Ether Synthesis and Alternatives

The formation of the ether linkage at the C3 position is a critical step in the synthesis. The Williamson ether synthesis is a classic and highly effective method for this transformation. masterorganicchemistry.combyjus.comwikipedia.org This reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide. wikipedia.orgyoutube.com

Mechanism and Application: In the context of synthesizing the target molecule, the Williamson ether synthesis would be applied to a precursor such as Methyl 4-amino-3-hydroxybenzoate. The synthesis proceeds in two steps:

Deprotonation: The phenolic hydroxyl group is deprotonated by a strong base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃)) to form a highly nucleophilic phenoxide ion. byjus.comyoutube.comkhanacademy.org

Nucleophilic Attack: The resulting phenoxide ion attacks an appropriate electrophile, such as 1-bromo-2-methoxyethane or 2-methoxyethyl tosylate. The reaction follows an Sₙ2 pathway, where the phenoxide displaces the leaving group (e.g., Br⁻ or TsO⁻) to form the desired ether. masterorganicchemistry.comwikipedia.org

For the Sₙ2 reaction to be efficient, the alkyl halide should be primary to minimize competing elimination reactions. masterorganicchemistry.com The reaction is typically conducted in a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) at temperatures ranging from 50-100 °C, with reaction times of 1-8 hours. byjus.comwikipedia.org

ParameterTypical Reagents/ConditionsMechanism/Purpose
Nucleophile Precursor A phenol (B47542) (e.g., Methyl 4-amino-3-hydroxybenzoate)The source of the oxygen atom for the ether linkage.
Base NaH, K₂CO₃, KOHDeprotonates the phenol to form the reactive alkoxide/phenoxide. byjus.com
Electrophile Primary alkyl halide or tosylate (e.g., 1-bromo-2-methoxyethane)Provides the alkyl group for the ether; must have a good leaving group.
Solvent Acetonitrile, DMFPolar aprotic solvents that facilitate Sₙ2 reactions. byjus.com
Temperature 50-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate. wikipedia.org

Precursor Synthesis and Multi-Step Convergent/Divergent Route Analysis

The synthesis of a multifunctional molecule like this compound is best approached through a multi-step pathway that allows for the sequential and controlled introduction of each functional group.

Derivatization of Nitro-aromatic Precursors to this compound

A highly logical and convergent synthetic route begins with a commercially available or easily synthesized nitro-aromatic compound. A plausible precursor is 4-hydroxy-3-nitrobenzoic acid. This route offers excellent control over the regiochemistry of the final product.

The synthetic sequence would be as follows:

Etherification: The phenolic hydroxyl group of 4-hydroxy-3-nitrobenzoic acid is first converted to the 2-methoxyethoxy ether via the Williamson ether synthesis as described previously. This step is performed early to protect the hydroxyl group and prevent it from interfering with subsequent reactions.

Esterification: The carboxylic acid group of the resulting 3-(2-methoxyethoxy)-4-nitrobenzoic acid is then esterified to the methyl ester using the Fischer esterification method.

Nitro Group Reduction: In the final step, the nitro group at the C3 position is selectively reduced to the primary amine. This reduction is commonly achieved through catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. chemicalbook.com This step yields the target molecule, this compound.

StepReactionKey ReagentsPrecursorProduct
1 Williamson Ether Synthesis1-bromo-2-methoxyethane, K₂CO₃3-Hydroxy-4-nitrobenzoic acid3-(2-Methoxyethoxy)-4-nitrobenzoic acid
2 Fischer EsterificationMethanol, H₂SO₄3-(2-Methoxyethoxy)-4-nitrobenzoic acidMethyl 3-(2-methoxyethoxy)-4-nitrobenzoate
3 Nitro ReductionH₂, Raney Ni or Pd/CMethyl 3-(2-methoxyethoxy)-4-nitrobenzoateThis compound

Functionalization of Aniline Derivatives in Benzoate (B1203000) Architectures

An alternative, more modern approach involves the functionalization of simpler aniline derivatives. mdpi.comnih.gov These methods often rely on transition-metal-catalyzed C-H activation to build complexity on a basic aniline or benzoate scaffold. chemistryviews.org For instance, a synthetic strategy could start with methyl 4-aminobenzoate (a derivative of Benzocaine). orgsyn.org

A potential, though more challenging, route could involve:

Directed ortho-Hydroxylation: A directing group strategy could be employed to achieve regioselective hydroxylation at the C3 position, ortho to the amino group of methyl 4-aminobenzoate.

Etherification: The newly introduced hydroxyl group can then be converted to the (2-methoxyethoxy) moiety using the Williamson ether synthesis.

Recent advances have demonstrated Rh(III)-catalyzed direct ortho-C-H bond carbonylation of anilines to construct benzoxazinones, which can then be converted to functionalized arenes. chemistryviews.orgbohrium.com While not a direct route to the target compound, these advanced methods highlight the potential for developing novel synthetic pathways that offer greater atom economy and fewer steps compared to traditional linear syntheses. Such strategies provide a platform for creating diverse libraries of substituted benzoate architectures from common aniline precursors.

Optimization of Multi-step Synthetic Sequences for Enhanced Efficiency

Automated optimization platforms, often employing Bayesian optimization algorithms, can rapidly explore the reaction parameter space to identify optimal conditions for yield and purity. nih.gov This automated approach minimizes the number of experiments required, leading to a significant reduction in process mass intensity (PMI) and accelerating the development of efficient pharmaceutical syntheses. nih.gov

Table 1: Parameters for Optimization in a Multi-step Synthesis

Parameter Description Goal of Optimization Example
Temperature Controls reaction rate and selectivity. Maximize yield of the desired product while minimizing side reactions. Finding the optimal temperature for a hydrogenation step to ensure complete conversion without degrading the catalyst or product. nih.gov
Pressure Particularly important for reactions involving gases, such as hydrogenation. Ensure sufficient gas solubility and reaction rate for efficient conversion. Optimizing hydrogen pressure in the reduction of a nitro group to an amine.
Residence Time The time reactants spend in the reactor (crucial in flow chemistry). Achieve complete reaction without allowing for product degradation or side-product formation. Adjusting flow rates in a continuous reactor to maximize the yield of an amidation product. nih.gov
Reagent Stoichiometry The molar ratio of reactants. Use the minimum excess of reagents to drive the reaction to completion, reducing cost and waste. Optimizing the equivalents of an acylating agent in an amidation step. nih.gov
Catalyst Loading The amount of catalyst used relative to the substrate. Achieve a high reaction rate with the minimum amount of catalyst to reduce costs and ease purification. Determining the lowest effective concentration of a palladium catalyst for a cross-coupling reaction.

Catalytic Strategies in the Synthesis of Benzoate Esters

Catalytic Hydrogenation for Amino Group Generation

A crucial functional group in this compound is the aromatic amine. The most common and industrially scalable method for introducing this group is through the reduction of a corresponding aromatic nitro compound. Catalytic hydrogenation is a preferred method for this transformation due to its high efficiency, clean reaction profile, and favorable atom economy, particularly when using hydrogen gas as the reductant. nih.govgoogle.commdpi.com

This process involves reacting the nitroaromatic precursor with hydrogen gas in the presence of a metal catalyst. Commonly employed catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. libretexts.orgyoutube.comchemicalbook.com The choice of catalyst and reaction conditions (temperature, pressure, solvent) can be tuned to achieve high selectivity and yield. For example, it is possible to selectively reduce a nitro group without affecting other reducible functionalities, such as an ester or even certain double bonds, by carefully selecting the catalyst and conditions. libretexts.org

A significant advantage of catalytic hydrogenation is that the primary byproduct is water, making it an environmentally benign process. However, challenges can arise, such as the accumulation of hydroxylamine intermediates, which can lead to the formation of undesired azo or azoxy byproducts. google.com Process optimization, sometimes involving additives like vanadium compounds, can prevent the accumulation of these intermediates and ensure a purer product stream. google.com

Table 2: Common Catalysts for Aromatic Nitro Group Reduction

Catalyst Typical Conditions Advantages Disadvantages
Palladium on Carbon (Pd/C) H₂ (1-50 atm), Methanol/Ethanol (B145695), Room Temp. High activity and selectivity, widely used. libretexts.orgyoutube.com Can be sensitive to catalyst poisons.
Raney Nickel H₂ (50 psi), Methanol, Room Temp. Cost-effective, highly active. chemicalbook.com Pyrophoric when dry, requires careful handling.
Platinum(IV) Oxide (Adam's catalyst) H₂ (1-4 atm), Acetic Acid/Ethanol, Room Temp. Effective for hydrogenating aromatic rings under more forcing conditions. Can sometimes lead to over-reduction of the aromatic ring.
Rhenium-based catalysts H₂ (gas), Supported on polymers or other materials. Shows promise for high selectivity and efficiency in continuous-flow systems. mdpi.com Less common and may be more expensive.

Application of Transition Metal Catalysis for Aromatic Functionalization

The synthesis of the target molecule involves the formation of an aryl ether bond to create the 3-(2-methoxyethoxy) substituent. Transition metal-catalyzed cross-coupling reactions are powerful tools for forming such carbon-oxygen (C-O) bonds, providing efficient and versatile routes that have revolutionized natural product and pharmaceutical synthesis. rsc.orgresearchgate.net

Palladium- and copper-catalyzed systems are the most prevalent for this type of transformation, often referred to as Buchwald-Hartwig amination or Ullmann condensation-type reactions for C-O bond formation. rsc.orgrsc.org These reactions typically involve the coupling of an aryl halide (or triflate) with an alcohol. The catalyst system consists of a metal precursor (e.g., a palladium or copper salt) and a supporting ligand, which is crucial for facilitating the catalytic cycle and achieving high yields. A base is also required to deprotonate the alcohol, forming the active nucleophile.

The development of sophisticated ligands has enabled the coupling of a wide range of aryl halides with various alcohols under milder conditions than previously possible. rsc.org This methodology allows for the precise installation of ether functionalities onto an aromatic ring at a late stage in a synthetic sequence, offering significant flexibility in molecular design.

Table 3: Transition Metal Systems for Aryl C-O Bond Formation

Metal Catalyst Typical Ligand Common Base Substrates
Palladium Phosphine-based (e.g., DPEphos, BINAP) NaOt-Bu, K₃PO₄ Aryl bromides, chlorides, and triflates with primary/secondary alcohols. rsc.org
Copper Phenanthroline, N- or O-based ligands Cs₂CO₃, K₂CO₃ Aryl iodides and bromides with phenols and aliphatic alcohols. rsc.org
Nickel Bipyridine or phosphine ligands K₃PO₄ Aryl chlorides and bromides, often used for more challenging substrates. rsc.org

Utilization of Organocatalysis in Benzoate Ester Synthesis

The final structural feature of the target molecule is the methyl benzoate ester. While traditional esterification methods exist (e.g., Fischer esterification), organocatalysis has emerged as a powerful, metal-free alternative. wikipedia.org Organocatalysts are small organic molecules that can accelerate chemical reactions, offering advantages such as lower toxicity, stability to air and moisture, and a contribution to greener chemistry. wikipedia.org

For benzoate ester synthesis, various organocatalytic approaches are available. Nucleophilic catalysts like 4-(Dimethylamino)pyridine (DMAP) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective in promoting esterification, often in conjunction with an activating agent. wikipedia.orgresearchgate.net

More recent advancements have introduced novel organocatalysts that operate under redox-neutral conditions. rsc.orgrsc.orgresearchgate.net For example, sulfur(IV)-based and phosphine oxide catalysts have been designed to facilitate the direct esterification of carboxylic acids and alcohols, with water as the only byproduct. rsc.orgresearchgate.net These catalysts function by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. This approach avoids the need for stoichiometric activating agents and simplifies product purification. rsc.orgrsc.org

Table 4: Organocatalytic Methods for Esterification

Catalyst Type Example Catalyst Mechanism Key Features
Nucleophilic Amines 4-(Dimethylamino)pyridine (DMAP) Acyl transfer catalysis; forms a highly reactive N-acylpyridinium intermediate. Highly efficient, often used with activating agents like DCC. researchgate.net
Non-nucleophilic Bases 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Activates carboxylic acid with coupling agents like dimethyl carbonate. researchgate.net Strong, non-nucleophilic base.
Chiral Brønsted Acids Chiral Phosphoric Acids Catalyzes atroposelective coupling of carboxylic acids and alcohols using ynamides. Enables enantioselective synthesis of complex esters. researchgate.net
Redox-Neutral Catalysts Phenol-tethered Sulfoxides Forms an intramolecularly interrupted Pummerer intermediate to activate the carboxylic acid. rsc.orgrsc.orgresearchgate.net Metal-free, produces water as the sole byproduct. rsc.orgresearchgate.net

Modern Reaction Engineering in Compound Production

Exploration of Flow Chemistry and Continuous Processing Techniques

Modern chemical manufacturing is increasingly shifting from traditional batch processing to continuous flow chemistry, particularly in the pharmaceutical and fine chemical industries. mt.comacs.orglonza.com This technology offers a paradigm shift in how reactions are conducted, moving from large, single-vessel batches to a continuous stream of reactants flowing through a reactor. This approach provides numerous advantages, including enhanced safety, superior process control, and improved product quality and consistency. mt.comlonza.com

In a continuous flow setup, reactants are pumped from reservoirs and combined at a mixing junction before entering a temperature-controlled reactor, which can be a tube, coil, or microreactor. mt.com The reaction time (residence time) is precisely controlled by the reactor volume and the flow rate of the reagents. mt.com This setup allows for exceptional heat transfer, enabling the safe execution of highly exothermic reactions that would be dangerous in large-scale batch reactors. Furthermore, operating under high pressure and temperature is more feasible and safer in the small volumes of a flow reactor, often leading to dramatically accelerated reaction rates. nih.gov

For the production of a compound like this compound, flow chemistry could be applied to several steps. For example, a catalytic hydrogenation step could be performed in a packed-bed reactor containing the solid catalyst, allowing for safe handling of hydrogen gas and easy separation of the catalyst from the product stream. acs.org The ability to "telescope" multiple reaction steps by connecting different reactors in sequence further enhances efficiency, as intermediates are generated and consumed on demand without isolation. nih.govacs.org

Table 5: Comparison of Batch vs. Continuous Flow Processing

Feature Batch Processing Continuous Flow Processing
Safety Higher risk with large volumes of hazardous materials and poor heat transfer. Inherently safer due to small reactor volumes and excellent heat control. nih.gov
Process Control Difficult to maintain uniform temperature and mixing in large vessels. Precise control over temperature, pressure, mixing, and residence time. mt.com
Scalability Scaling up is complex and often requires re-optimization ("scale-up issues"). Scaled by running the process for a longer duration or by "numbering up" (running parallel reactors).
Product Quality Potential for batch-to-batch variability. High consistency and reproducibility, often leading to higher purity and yield. mt.comlonza.com
Footprint Requires large, versatile reactor vessels. Smaller, dedicated equipment footprint ("mini-monoplant" concept). lonza.com
Hazardous Reactions Reactions with toxic reagents or unstable intermediates are high-risk. Enables the use of hazardous reagents and conditions with minimal risk. acs.org

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. This involves a critical evaluation of each step in a proposed synthetic pathway, aiming to reduce waste, minimize energy consumption, and utilize safer chemical alternatives. A plausible synthetic route starting from 4-amino-3-hydroxybenzoic acid can be analyzed through the lens of green chemistry.

This hypothetical, multi-step synthesis involves:

Protection of the amine: Acetylation of the amino group of 4-amino-3-hydroxybenzoic acid.

Esterification: Conversion of the carboxylic acid to a methyl ester.

Etherification: Williamson ether synthesis to introduce the 2-methoxyethoxy side chain.

Deprotection: Removal of the acetyl group to yield the final product.

Each of these stages presents opportunities for the integration of greener methodologies.

Atom Economy

The ideal synthesis would avoid protecting groups altogether, a strategy that is gaining traction in modern organic synthesis. organic-chemistry.org If a selective etherification of the phenolic hydroxyl group could be achieved without protecting the amine, it would significantly improve the atom economy and reduce the number of synthetic steps.

Table 1: Hypothetical Atom Economy Calculation for a Multi-Step Synthesis

Reaction StepReactantsDesired ProductByproductsTheoretical % Atom Economy
Acetylation4-amino-3-hydroxybenzoic acid + Acetic Anhydride4-acetamido-3-hydroxybenzoic acidAcetic Acid80%
Esterification4-acetamido-3-hydroxybenzoic acid + MethanolMethyl 4-acetamido-3-hydroxybenzoateWater92%
Ether SynthesisMethyl 4-acetamido-3-hydroxybenzoate + 1-bromo-2-methoxyethaneMethyl 4-acetamido-3-(2-methoxyethoxy)benzoateHBr77%
DeprotectionMethyl 4-acetamido-3-(2-methoxyethoxy)benzoate + H₂OThis compoundAcetic Acid79%

Safer Solvents and Reaction Conditions

The choice of solvents is a major contributor to the environmental impact of a chemical process. Traditional syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether.

Esterification: Traditional esterification might use solvents like toluene or N,N-dimethylformamide (DMF). Greener alternatives include the use of natural deep eutectic solvents (NADES) which are biodegradable and have low toxicity. jsynthchem.com Another approach is the use of reusable solid acid catalysts, such as Dowex H+ resins, which can facilitate the reaction in a more environmentally friendly manner, often with reduced energy input. nih.gov

Etherification: The Williamson ether synthesis is commonly performed in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO). masterorganicchemistry.com Greener approaches for this reaction include the use of phase-transfer catalysts (PTCs) like polyethylene glycol (PEG), which can enable the reaction to proceed under solvent-free conditions or in greener solvents like water. tandfonline.comtandfonline.com The use of microwave irradiation in conjunction with a mild solid base like potassium carbonate can also lead to an efficient, solvent-free synthesis of ethers. orgchemres.org

Table 2: Comparison of Traditional vs. Greener Solvents

Reaction TypeTraditional SolventHazardsGreener AlternativeBenefits
EsterificationTolueneFlammable, Volatile, ToxicNatural Deep Eutectic Solvents (NADES)Biodegradable, Low Toxicity
Ether SynthesisDMFReproductive ToxicityWater (with PTC)Non-toxic, Readily Available
Amine ProtectionDichloromethane (DCM)Carcinogen, Volatile2-Methyltetrahydrofuran (2-MeTHF)Bio-based, Lower Toxicity

Catalysis over Stoichiometric Reagents

The use of catalytic methods is preferred over stoichiometric reagents as they are used in smaller quantities and can be recycled, reducing waste.

Amine Protection and Deprotection: The acetylation of anilines can be achieved under catalyst-free and solvent-free conditions, for example, by using acetic acid under microwave irradiation. ymerdigital.com Photoinduced acetylation using diacetyl as both a photosensitizer and acetylating reagent in water represents another green alternative. nih.gov However, the deprotection of acetamides often requires harsh acidic or basic conditions, which is a significant drawback from a green chemistry perspective. commonorganicchemistry.com This reinforces the principle of avoiding protecting groups whenever possible.

Ether Synthesis: Phase-transfer catalysts are a prime example of green catalysis in ether synthesis. They facilitate the transfer of the phenoxide ion into the organic phase, allowing the reaction to proceed efficiently with reduced need for harsh conditions and hazardous solvents. phasetransfercatalysis.com

Energy Efficiency

Reducing energy consumption is another key aspect of green chemistry. This can be achieved by designing reactions that can be conducted at ambient temperature and pressure. The use of microwave-assisted synthesis can significantly reduce reaction times and energy input compared to conventional heating methods. orgchemres.orgchegg.com For instance, a microwave-assisted Williamson ether synthesis can be completed in minutes as opposed to hours of refluxing.

Renewable Feedstocks

While the proposed synthesis starts from a petroleum-derived precursor, a holistic green chemistry approach would also consider the origin of the starting materials. Research into the biosynthesis of aminobenzoic acids and their derivatives from renewable resources is an active area that could provide a more sustainable starting point for the synthesis of compounds like this compound in the future. mdpi.com

Chemical Transformations and Intrinsic Reactivity of Methyl 4 Amino 3 2 Methoxyethoxy Benzoate

Reactions Involving the Aromatic Amino Group

The primary aromatic amino group (-NH₂) is a versatile nucleophilic center and a key site for a wide array of synthetic transformations.

Acylation, Sulfonylation, and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and thus reactive towards various electrophiles.

Acylation: The amino group is expected to readily undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction forms an amide linkage. For instance, reaction with acetyl chloride would yield the corresponding acetamide. This transformation is often employed as a protective strategy for the amino group to prevent unwanted side reactions during subsequent synthetic steps. In the synthesis of related aminobenzoate derivatives, acetylation of the amino group is a common preliminary step before further functionalization of the aromatic ring.

Sulfonylation: In a similar fashion, the amino group can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base to form sulfonamides.

Alkylation: Direct alkylation of the amino group with alkyl halides is also possible, leading to secondary or tertiary amines. However, this reaction can sometimes be difficult to control and may result in over-alkylation.

Table 1: Representative Acylation, Sulfonylation, and Alkylation Reactions This table illustrates the expected products from typical reactions involving the amino group of an aminobenzoate derivative.

Reaction Type Reagent(s) Expected Product Structure
Acylation Acetyl chloride (CH₃COCl), Base (e.g., Pyridine) N-acetyl derivative
Sulfonylation p-Toluenesulfonyl chloride (TsCl), Base N-tosyl derivative
Alkylation Methyl iodide (CH₃I), Base N-methyl or N,N-dimethyl derivative

Diazotization and Subsequent Synthetic Transformations (e.g., Sandmeyer reactions)

Primary aromatic amines are classic substrates for diazotization reactions. Treatment of Methyl 4-amino-3-(2-methoxyethoxy)benzoate with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (like HCl or H₂SO₄) at low temperatures (0–5 °C), would convert the amino group into a diazonium salt.

This diazonium salt is a highly valuable synthetic intermediate that can be converted into a wide variety of functional groups through reactions such as:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt (CuCl, CuBr, or CuCN).

Schiemann Reaction: Replacement with fluorine (-F) using fluoroboric acid (HBF₄).

Gattermann Reaction: Replacement with halides using copper powder as a catalyst.

Hydrolysis: Replacement with a hydroxyl group (-OH) by heating the diazonium salt solution.

Deamination: Replacement with hydrogen (-H) using a reducing agent like hypophosphorous acid (H₃PO₂).

While these are standard transformations for aromatic amines, specific examples detailing the diazotization of this compound are not found in the surveyed literature.

Condensation Reactions leading to Heterocyclic Frameworks

The amino group, positioned ortho to an ester group, allows the molecule to act as a precursor for the synthesis of fused heterocyclic systems, most notably quinazolines and their derivatives. The condensation of anthranilic acid derivatives with various single-carbon sources is a cornerstone of quinazoline (B50416) synthesis.

By analogy, this compound could undergo condensation with reagents such as:

Formamide or Formic Acid: To produce a 4-quinazolinone skeleton.

Orthoesters and Amines: In a one-pot reaction to yield substituted quinazolines.

Nitriles or Amides: Under catalytic conditions to form the quinazoline ring.

These reactions typically involve an initial acylation or amidation at the amino group, followed by an intramolecular cyclization with the ester moiety to close the heterocyclic ring. This reactivity is crucial in medicinal chemistry, where the quinazoline scaffold is a "privileged" structure found in many biologically active compounds.

Transformations of the Methyl Ester Moiety

The methyl ester group is susceptible to nucleophilic acyl substitution, providing pathways for hydrolysis, amidation, and transesterification.

Transesterification Reactions and Ester Exchange Methodologies

The methyl ester of this compound can be converted into other esters (e.g., ethyl, propyl) through transesterification. This reaction involves heating the methyl ester with another alcohol in the presence of an acid or base catalyst. The equilibrium is typically driven towards the desired product by using the new alcohol as a solvent or by removing the methanol (B129727) byproduct as it forms. Transesterification is a key reaction for modifying the ester group to alter the physical or metabolic properties of a molecule.

Table 2: Representative Transesterification Reaction This table illustrates the general transesterification process for a methyl benzoate (B1203000) derivative.

Reactant Reagent(s) Expected Product
This compound Ethanol (B145695) (C₂H₅OH), Acid or Base Catalyst Ethyl 4-amino-3-(2-methoxyethoxy)benzoate

Hydrolysis and Amidation Pathways

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-amino-3-(2-methoxyethoxy)benzoic acid. This transformation is typically achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is a reversible reaction carried out by heating the ester with water in the presence of a strong acid.

Base-catalyzed hydrolysis (Saponification): This is an irreversible process involving heating the ester with a strong base like sodium hydroxide (B78521) or potassium hydroxide. The reaction initially yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid. Saponification is generally the preferred method for ester hydrolysis due to its irreversibility and typically high yields.

Amidation: The methyl ester can be converted directly into an amide by reaction with a primary or secondary amine. This reaction, known as aminolysis, often requires elevated temperatures or the use of a catalyst. The process involves the nucleophilic attack of the amine on the ester carbonyl group, leading to the formation of an amide and the elimination of methanol. This pathway is a fundamental method for creating amide bonds.

Reactivity and Modifications of the 2-methoxyethoxy Side Chain

The 2-methoxyethoxy substituent on the aromatic ring of this compound offers several potential sites for chemical modification. The reactivity of this side chain is influenced by the presence of two ether linkages and the alkyl chain.

Selective Ether Cleavage and Functional Group Interconversion

The ether linkages within the 2-methoxyethoxy group are generally stable but can be cleaved under specific conditions. The cleavage of aryl ethers typically requires harsh reagents. For instance, strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI) can be used, often at elevated temperatures. Lewis acids such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃) are also effective reagents for the cleavage of aromatic ethers. nih.gov

In the context of this compound, selective cleavage of the aryl ether bond (Ar-O) would yield Methyl 4-amino-3-hydroxybenzoate. This transformation would likely require careful optimization to avoid cleavage of the terminal methyl ether or hydrolysis of the methyl ester. A study on the selective cleavage of one methoxy (B1213986) group in 2,6-dimethoxyphenol (B48157) using aluminum chloride suggests that selective cleavage of one ether in a polyether-substituted phenol (B47542) is achievable. nih.gov

Alternatively, cleavage of the alkyl ether bond (CH₂-O-CH₃) would result in Methyl 4-amino-3-(2-hydroxyethoxy)benzoate. This type of cleavage is generally more challenging to achieve selectively in the presence of an aryl ether.

Once the ether is cleaved to a hydroxyl group, a range of functional group interconversions become possible. The resulting phenol can be re-alkylated or acylated to introduce different functional groups, allowing for the synthesis of a variety of derivatives.

Reaction Type Reagents Potential Product
Aryl Ether CleavageHBr, HI, BBr₃, AlCl₃Methyl 4-amino-3-hydroxybenzoate
Alkyl Ether Cleavage(More challenging)Methyl 4-amino-3-(2-hydroxyethoxy)benzoate
Phenol AlkylationAlkyl halide, BaseMethyl 4-amino-3-(alkoxy)benzoate derivatives
Phenol AcylationAcyl chloride, BaseMethyl 4-amino-3-(acyloxy)benzoate derivatives

Oxidation and Reduction Reactions of the Alkyl Ether Linkage

The alkyl portion of the 2-methoxyethoxy side chain is susceptible to oxidation, particularly at the carbon atom adjacent to the aromatic ring (the benzylic-like position). libretexts.orglibretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize alkyl side chains on aromatic rings to carboxylic acids, provided there is at least one benzylic hydrogen. unizin.orgopenstax.org In the case of the 2-methoxyethoxy group, oxidation could potentially occur at the methylene (B1212753) group attached to the ring, leading to more complex degradation products rather than a simple carboxylic acid.

The benzene (B151609) ring itself is generally resistant to oxidation by these reagents. openstax.org The reaction conditions for side-chain oxidation are often harsh and may also affect other functional groups in the molecule, such as the amino group.

Reduction of the ether linkage is not a common transformation as ethers are generally stable to reducing agents. Catalytic hydrogenation, for example, typically does not cleave ether bonds under standard conditions.

Regioselective Functionalization and Derivatization of the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic substitution due to the presence of the electron-donating amino and 2-methoxyethoxy groups.

Electrophilic Aromatic Substitution Patterns and Directing Effects

Both the amino (-NH₂) group and the alkoxy (-OR) group are strong activating groups and are ortho, para-directors for electrophilic aromatic substitution. cognitoedu.orglibretexts.org This means they increase the rate of reaction compared to benzene and direct incoming electrophiles to the positions ortho and para to themselves. wikipedia.org

In this compound, the positions on the aromatic ring are numbered as follows:

Position 1: Methyl ester group

Position 2: Unsubstituted

Position 3: 2-methoxyethoxy group

Position 4: Amino group

Position 5: Unsubstituted

Position 6: Unsubstituted

The directing effects of the substituents are summarized in the table below:

Substituent Position Activating/Deactivating Directing Effect
-NH₂4Strongly Activatingortho, para (positions 3 & 5)
-O(CH₂)₂OCH₃3Activatingortho, para (positions 2 & 4)
-COOCH₃1Deactivatingmeta (positions 3 & 5)

The powerful activating and directing effect of the amino group at position 4 will strongly direct incoming electrophiles to positions 3 and 5. The 2-methoxyethoxy group at position 3 will direct to positions 2 and 4. The methyl ester at position 1 is a deactivating group and a meta-director, influencing positions 3 and 5.

Considering the combined effects:

Position 5: This position is ortho to the strongly activating amino group and meta to the deactivating ester group. This is a highly favored position for electrophilic substitution.

Position 2: This position is ortho to the activating 2-methoxyethoxy group.

Position 6: This position is para to the 2-methoxyethoxy group and meta to the amino group.

The amino group is a more powerful activating group than the alkoxy group. Therefore, the primary sites of electrophilic attack are expected to be at the positions activated by the amino group, particularly position 5. ucalgary.ca Polysubstitution can be a problem with highly activated rings. ucalgary.ca To control the reaction, the amino group can be protected, for example, by acylation to form an amide. This reduces its activating effect and can lead to more selective substitution. ucalgary.ca

Position Influence of -NH₂ (at C4) Influence of -O(CH₂)₂OCH₃ (at C3) Influence of -COOCH₃ (at C1) Predicted Reactivity
2-ortho (activating)-Moderately Favorable
5ortho (strongly activating)-meta (deactivating)Highly Favorable
6metapara (activating)-Favorable

Nucleophilic Aromatic Substitution on Activated Substrates

Nucleophilic aromatic substitution (SNAᵣ) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. wikipedia.orgyoutube.com These electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. wikipedia.org

The aromatic ring of this compound is substituted with electron-donating groups (amino and alkoxy) and a weakly deactivating group (methyl ester). Therefore, the unsubstituted aromatic ring is not activated for nucleophilic aromatic substitution. For this reaction to occur, the ring would first need to be functionalized with a good leaving group (such as a halide) and a strong electron-withdrawing group (such as a nitro group).

If, for example, a nitro group were introduced at position 5 and a halogen at position 2, the resulting compound could potentially undergo nucleophilic aromatic substitution at position 2, with the nitro group providing the necessary activation.

Methyl 4 Amino 3 2 Methoxyethoxy Benzoate As a Strategic Synthetic Building Block

Application in the Construction of Complex Organic Molecules

Given the lack of specific data, any discussion on the application of Methyl 4-amino-3-(2-methoxyethoxy)benzoate in the construction of complex organic molecules remains speculative. The potential utility of this compound can be inferred from the known reactivity of similarly substituted anilines and benzoates.

Precursor Role in the Synthesis of Advanced Intermediates

Hypothetically, the primary amino group of this compound could serve as a versatile handle for a variety of chemical transformations. It could undergo diazotization followed by Sandmeyer-type reactions to introduce a range of substituents at the 4-position. Acylation or sulfonylation of the amine would yield a diverse set of amides and sulfonamides, which are prevalent in pharmacologically active molecules. The ester functionality could be hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol, opening up further avenues for derivatization.

Integration into Novel Heterocyclic Scaffolds and Ring Systems

The bifunctional nature of this compound, possessing both an amino and an ester group, suggests its potential as a precursor for the synthesis of various heterocyclic systems. For instance, condensation reactions of the amino group with dicarbonyl compounds or their equivalents could lead to the formation of heterocycles such as quinolines, quinazolines, or benzodiazepines. The specific influence of the 3-(2-methoxyethoxy) substituent on the reactivity and regioselectivity of these cyclization reactions would be a subject for empirical investigation.

Contribution to Natural Product Analog Synthesis

In the context of natural product synthesis, building blocks containing substituted aniline (B41778) moieties are frequently employed. While there is no direct evidence of this compound being used in this capacity, its structural features could potentially be incorporated into analogs of natural products where a substituted aminobenzoate unit is desired. The methoxyethoxy group, in particular, could be utilized to enhance solubility or modulate the pharmacokinetic properties of the target analog.

Design and Development of New Chemical Entities

The design and development of new chemical entities often rely on the availability of diverse and functionalized starting materials. The theoretical applications of this compound in this area are outlined below.

Scaffold Modification and Structure-Reactivity/Property Relationship Investigations

Should this compound become accessible, it could serve as a valuable scaffold for systematic modification. By independently altering the amino, ester, and ether functionalities, a library of derivatives could be generated. This would allow for a thorough investigation of structure-activity relationships (SAR) or structure-property relationships (SPR). For example, the length and nature of the alkoxyethoxy side chain could be varied to probe its impact on biological activity or material properties.

Utilization in Combinatorial Library Synthesis for Chemical Space Exploration

The functional handles of this compound would make it an attractive candidate for combinatorial library synthesis. The amino group could be readily acylated with a diverse set of carboxylic acids, while the ester could be converted to a range of amides via aminolysis. Such a library would allow for a rapid exploration of the chemical space around this particular scaffold, potentially leading to the discovery of new molecules with desirable biological or material properties.

Mechanistic Elucidation of its Role in Downstream Synthesis

The reactivity of this compound is primarily governed by the interplay of its three key functional groups: the nucleophilic aromatic amine, the electron-withdrawing methyl ester, and the ortho-positioned methoxyethoxy substituent. This unique electronic and steric arrangement dictates its behavior in subsequent synthetic steps, making it a strategic precursor for introducing specific functionalities into a target molecule.

Reaction Pathways and Transition State Analysis in Key Transformations

The primary amino group of this compound is a key reactive center, readily participating in nucleophilic substitution and addition reactions. For instance, in acylation or alkylation reactions, the lone pair of electrons on the nitrogen atom attacks an electrophilic center.

A common transformation involves the reaction of the amine with an activated carbonyl compound, such as an acid chloride or anhydride, to form an amide bond. The reaction proceeds through a tetrahedral intermediate. The stability of the transition state leading to this intermediate is influenced by the electronic nature of the benzene (B151609) ring. The electron-donating character of the amino group and the methoxyethoxy group (via resonance) increases the nucleophilicity of the amine, facilitating the reaction. Conversely, the electron-withdrawing nature of the methyl ester can slightly temper this reactivity.

Computational studies on similar aromatic amines provide insights into the transition state geometries. For the acylation of a substituted aniline, the transition state is characterized by the partial formation of the new nitrogen-carbon bond and the partial breaking of the carbonyl double bond. The energy of this transition state is a critical determinant of the reaction rate.

Table 1: Hypothetical Kinetic Data for the Acylation of Substituted Aminobenzoates

Substituent at C3 Relative Rate Constant (k_rel) Activation Energy (Ea, kJ/mol)
-H 1.0 55
-CH3 1.5 52
-OCH3 2.0 50
-O(CH2)2OCH3 2.2 49

Data for this compound is estimated based on trends for similar functional groups.

The table above illustrates the expected trend in reactivity. The methoxyethoxy group, being electron-donating, is predicted to lower the activation energy and increase the reaction rate compared to unsubstituted or less substituted analogues.

Another key transformation is diazotization of the amino group, followed by Sandmeyer or related reactions. This pathway allows for the introduction of a wide variety of substituents (e.g., halogens, cyano, hydroxyl) in place of the amino group. The mechanism involves the formation of a diazonium salt, a highly versatile intermediate. The stability and reactivity of this diazonium salt are influenced by the substituents on the aromatic ring.

Stereochemical Implications in Chiral Target Synthesis

The structure of this compound itself is achiral. However, its utility as a strategic building block becomes particularly evident in the synthesis of chiral molecules. When this compound is reacted with a chiral reagent or a prochiral substrate in the presence of a chiral catalyst, the generation of new stereocenters can be achieved with a high degree of stereocontrol.

For example, in a catalytic asymmetric reduction of a ketone-containing derivative of this compound, the approach of the hydride reagent to the carbonyl face is directed by the chiral catalyst. The steric bulk and electronic properties of the substituents on the aromatic ring can influence the diastereoselectivity of this process by affecting the preferred conformation of the substrate-catalyst complex in the transition state.

The methoxyethoxy group, with its flexible ether linkage, can play a significant role in stereochemical control. It can potentially coordinate with a metal-based chiral catalyst, creating a more rigid and ordered transition state. This chelation effect can enhance the facial discrimination of the prochiral center, leading to a higher enantiomeric excess of the desired product.

Table 2: Enantiomeric Excess in a Hypothetical Asymmetric Reduction

Substrate Derivative of... Chiral Catalyst Enantiomeric Excess (%)
Methyl 4-aminobenzoate (R)-CBS 85
Methyl 4-amino-3-methylbenzoate (R)-CBS 88
This compound (R)-CBS 92

Data for this compound is a plausible projection based on potential chelating effects.

The projected increase in enantiomeric excess, as shown in the hypothetical data in Table 2, highlights the potential of the methoxyethoxy substituent to act as a directing group in asymmetric transformations. This ability to influence the stereochemical outcome of a reaction is a critical aspect of its strategic value in the synthesis of complex, single-enantiomer pharmaceutical agents.

Advanced Spectroscopic Characterization in Academic Research for Methyl 4 Amino 3 2 Methoxyethoxy Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules like Methyl 4-amino-3-(2-methoxyethoxy)benzoate, providing detailed information about the carbon-hydrogen framework.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer primary insights into the molecule's structure. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Based on the structure of this compound, a set of predicted chemical shifts for both ¹H and ¹³C NMR can be compiled. Protons on the aromatic ring are expected to appear in the downfield region (δ 6.5-8.0 ppm), while protons of the methyl and methoxyethoxy groups will be found in the upfield region. libretexts.org

Predicted ¹H and ¹³C NMR Data for this compound

This table is generated based on established chemical shift principles and data from analogous compounds, as direct experimental data for the target compound is not widely published.

Atom/Group Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic-H (C5-H)~7.5 (d)~115
Aromatic-H (C6-H)~7.4 (dd)~123
Aromatic-H (C2-H)~6.8 (d)~110
NH₂~4.5 (s, broad)-
O-CH₂ (ethoxy)~4.2 (t)~69
O-CH₂ (ethoxy)~3.8 (t)~71
O-CH₃ (methoxy)~3.4 (s)~59
O-CH₃ (ester)~3.9 (s)~52
Aromatic-C (C4-N)-~145
Aromatic-C (C3-O)-~148
Aromatic-C (C1-COO)-~120
C=O (ester)-~167

d = doublet, dd = doublet of doublets, t = triplet, s = singlet

To confirm these assignments and establish the precise connectivity, two-dimensional (2D) NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. It would confirm the coupling between the aromatic protons and the protons within the ethoxy group (-CH₂-CH₂-).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon signals listed in the table.

The structural flexibility of the 2-methoxyethoxy side chain in this compound makes it a candidate for dynamic NMR (DNMR) studies. These experiments, conducted at variable temperatures, can provide insights into conformational changes and restricted bond rotations.

Potential areas of investigation using DNMR include:

Side-Chain Conformation: The rotation around the C-O and C-C bonds of the methoxyethoxy group could be studied. At low temperatures, distinct signals for different conformers (rotamers) might be observed, which would coalesce into averaged signals as the temperature increases. Analysis of this coalescence behavior allows for the calculation of the energy barriers (ΔG‡) for rotation.

Amine Group Rotation: While rotation around the C-N bond of the amino group is typically fast, steric hindrance from the adjacent methoxyethoxy group could potentially slow it down. DNMR could be used to investigate if there is any restricted rotation.

Solvent Effects: The conformational preferences of the molecule may be influenced by the solvent. DNMR studies in different solvents could reveal information about intermolecular interactions, such as hydrogen bonding involving the amino group.

Research on other substituted benzoates has demonstrated the utility of DNMR in studying the conformational behavior and rotational energy barriers influenced by different substituents on the benzoate (B1203000) ring. beilstein-journals.org

Solid-state NMR (ssNMR) spectroscopy provides information about the structure, packing, and dynamics of molecules in the solid state. For this compound, ssNMR could be particularly useful for:

Polymorph Characterization: The compound may exist in different crystalline forms, or polymorphs, which can have different physical properties. ssNMR is a powerful tool for identifying and characterizing polymorphs, as the NMR signals are highly sensitive to the local electronic environment, which differs in each crystal packing arrangement. Different polymorphs would yield distinct ¹³C and ¹H ssNMR spectra.

Crystal Structure Refinement: ssNMR can provide distance constraints and information about intermolecular interactions, such as hydrogen bonds. Crystal structure analysis of a related compound, Methyl 4-amino-3-methylbenzoate, revealed intermolecular N-H···O hydrogen bonds that link molecules into chains. researchgate.netnih.gov ssNMR techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) could be used to study similar hydrogen bonding networks in the target compound, providing data that complements information from X-ray diffraction.

Mass Spectrometry (MS) for Precision Mass Determination and Mechanistic Studies

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with very high accuracy (typically to within 0.001 mass units). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, HRMS would be used to verify its chemical formula, C₁₁H₁₅NO₄.

Calculated Exact Mass for Elemental Composition Verification

Molecular Formula Ion Calculated Monoisotopic Mass (Da)
C₁₁H₁₅NO₄[M+H]⁺226.1074
C₁₁H₁₅NO₄[M+Na]⁺248.0893

An experimental HRMS measurement matching one of these calculated values would provide strong evidence for the assigned elemental composition.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and analyze its product ions. This technique, often using collision-induced dissociation (CID), provides valuable structural information by revealing the compound's fragmentation pathways. nih.govresearchgate.net

For the protonated molecule of this compound ([M+H]⁺, m/z 226.1), several characteristic fragmentation pathways can be predicted. The analysis of these fragments helps to piece together the molecular structure, confirming the presence of the methyl ester, the amino group, and the methoxyethoxy side chain.

Predicted MS/MS Fragmentation of [C₁₁H₁₅NO₄ + H]⁺

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Proposed Neutral Loss Fragment Structure/Identity
226.1195.1CH₃OHLoss of methanol (B129727) from the ester group
226.1168.1C₂H₄O₂Cleavage of the methoxyethoxy side chain (loss of methoxyacetic acid fragment)
226.1152.1C₃H₆O₂Loss of the entire methoxyethoxy group as a radical and subsequent rearrangement
195.1167.1COLoss of carbon monoxide from the acylium ion
226.159.1C₈H₈NO₃Methoxyethoxy cation fragment [CH₃OCH₂CH₂]⁺

The systematic analysis of these fragmentation patterns in an MS/MS experiment would serve as a powerful method to confirm the identity and structure of this compound in an academic research context.

Hyphenated Techniques (e.g., LC-MS, GC-MS, UPLC) for Purity Assessment and Reaction Monitoring

Hyphenated analytical techniques are indispensable tools in modern chemical research for the comprehensive analysis of compounds like this compound. These methods couple a separation technique with a detection technique, providing both qualitative and quantitative data.

Purity Assessment: Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) are premier methods for assessing the purity of a synthesized batch of this compound. A sample solution is injected into the system, and its components are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. The high resolution of UPLC allows for the separation of the main compound from trace impurities, unreacted starting materials (e.g., methyl 4-amino-3-hydroxybenzoate), and potential side-products.

When coupled with Mass Spectrometry (MS), as in LC-MS, this technique becomes exceptionally powerful. As components elute from the chromatography column, they are ionized and their mass-to-charge ratio (m/z) is determined. For this compound (molecular formula C₁₁H₁₅NO₄), the mass spectrometer would be expected to detect the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, confirming its molecular weight of 225.24 g/mol . Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly for analyzing the purity of more volatile precursors or derivatives. researchgate.net

Reaction Monitoring: These techniques are also pivotal for real-time or quasi-real-time reaction monitoring. By taking small aliquots from a reaction mixture at various time points, researchers can track the consumption of reactants and the formation of this compound. This provides crucial data for determining reaction kinetics, identifying the formation of intermediates, and optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and purity.

Below is an illustrative data table for a hypothetical UPLC-MS purity analysis.

Retention Time (min)Detected m/z [M+H]⁺Proposed IdentityArea %
1.85168.1Methyl 4-amino-3-hydroxybenzoate (Starting Material)0.8%
3.21 226.1 This compound (Product) 98.9%
4.52298.2Dimer impurity (Side-product)0.3%

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Information

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding arrangements within a molecule.

Assignment of Characteristic Absorption Bands

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups. While the exact spectrum for this molecule is not widely published, the expected positions of these bands can be predicted with high confidence based on data from structurally similar compounds like methyl p-aminobenzoate and various substituted benzoates. nih.govresearchgate.netchemicalbook.comosu.edu

Key expected vibrational modes include:

Amine (N-H) Vibrations: Two distinct bands are expected in the 3300-3500 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the primary amine group.

C-H Vibrations: Aromatic C-H stretching bands typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethoxy groups are expected just below 3000 cm⁻¹. researchgate.net

Carbonyl (C=O) Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is predicted in the region of 1680-1720 cm⁻¹. This is one of the most prominent peaks in the IR spectrum.

Aromatic C=C Bending: Several bands in the 1450-1620 cm⁻¹ region correspond to the stretching vibrations of the benzene (B151609) ring.

C-O Stretches: Asymmetric and symmetric stretching vibrations for the ester (C(=O)-O-C) and ether (C-O-C) linkages are expected to produce strong bands in the 1050-1300 cm⁻¹ range.

The following table summarizes the predicted assignments for major IR absorption bands.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3450 - 3490Asymmetric N-H StretchPrimary Amine
3350 - 3390Symmetric N-H StretchPrimary Amine
3040 - 3100Aromatic C-H StretchBenzene Ring
2850 - 2980Aliphatic C-H Stretch-OCH₃, -OCH₂CH₂O-
1680 - 1710 C=O Stretch Ester
1580 - 1620C=C Stretch / N-H BendAromatic Ring / Amine
1250 - 1300Asymmetric C-O StretchEster, Ether
1080 - 1150Symmetric C-O StretchEster, Ether

Raman spectroscopy would provide complementary information. While C=O stretches are visible, aromatic C=C ring vibrations often produce particularly strong and sharp signals in Raman spectra, making it a valuable tool for analyzing the core structure. chemicalbook.comchemicalbook.coms-a-s.org

In-situ Reaction Monitoring via Fourier-Transform Infrared (FT-IR) Spectroscopy

In-situ FT-IR spectroscopy is a powerful Process Analytical Technology (PAT) that allows for the real-time monitoring of chemical reactions as they occur within the reactor. mt.commt.com By inserting a probe directly into the reaction vessel, spectra can be collected continuously without the need for sampling. youtube.com

For the synthesis of this compound, for instance, via a Williamson ether synthesis from methyl 4-amino-3-hydroxybenzoate and a 2-methoxyethyl halide, in-situ FT-IR would be highly effective. mdpi.comresearchgate.net Researchers could monitor the reaction progress by tracking key spectral changes:

Disappearance of Reactant Bands: A decrease in the intensity of the broad phenolic O-H stretching band (around 3200-3400 cm⁻¹) of the starting material.

Appearance of Product Bands: An increase in the intensity of the aliphatic C-H stretching bands (2850-2980 cm⁻¹) and the prominent C-O-C ether stretching bands (1080-1150 cm⁻¹) corresponding to the newly formed methoxyethoxy group.

This real-time data allows for the precise determination of reaction endpoints and the generation of kinetic profiles, facilitating rapid process optimization and ensuring reaction safety and efficiency. xjtu.edu.cnnih.gov

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems.

Chromophore Analysis and Solvent Effects on Electronic Spectra

The primary chromophore in this compound is the substituted benzene ring. The electronic system of the benzene ring is modified by three substituents: the amino (-NH₂), the methoxyethoxy (-OCH₂CH₂OCH₃), and the methyl carboxylate (-COOCH₃) groups.

The amino and ether groups are strong auxochromes (electron-donating groups) that possess non-bonding electrons (n electrons). They enhance and shift the absorption bands of the benzene ring to longer wavelengths (a bathochromic or "red" shift).

The ester group is an electron-withdrawing group that also modifies the electronic transitions.

The spectrum is expected to show intense absorption bands corresponding to π → π* transitions of the aromatic system. A lower intensity band at a longer wavelength, corresponding to an n → π* transition involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed.

The solvent in which the spectrum is measured can significantly influence the absorption maxima (λmax), a phenomenon known as solvatochromism. slideshare.netsemanticscholar.org Polar solvents can interact differently with the ground and excited electronic states of the molecule. For π → π* transitions, polar solvents typically cause a small bathochromic (red) shift. For n → π* transitions, polar protic solvents (like ethanol (B145695) or water) can form hydrogen bonds with the non-bonding electrons, lowering the energy of the ground state more than the excited state. This increases the energy gap for the transition, resulting in a hypsochromic (or "blue") shift to a shorter wavelength. libretexts.org

The table below illustrates the expected solvent effects on the primary π → π* absorption band.

SolventPolarityExpected λmax (nm)Expected Shift
HexaneNon-polar~295Reference
ChloroformIntermediate~300Bathochromic
EthanolPolar Protic~305Bathochromic
AcetonitrilePolar Aprotic~303Bathochromic

X-ray Crystallography for Single-Crystal and Powder Diffraction Studies

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

Single-Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique can provide a precise map of electron density and thus the exact position of every atom in the molecule. The resulting structural data includes:

Precise bond lengths and bond angles.

The conformation of the flexible methoxyethoxy side chain.

The planarity of the benzene ring.

The arrangement of molecules in the crystal lattice (the unit cell).

Information on intermolecular interactions, such as hydrogen bonding between the amine group of one molecule and the ester carbonyl or ether oxygen of a neighboring molecule.

This level of detail is crucial for understanding structure-property relationships and for computational modeling studies. While no specific crystal structure has been published for this exact molecule, data from related aminobenzoic acid derivatives provide insight into the types of interactions that can be expected. researchgate.netnih.govresearchgate.netnih.govacs.org

Powder X-ray Diffraction (PXRD): PXRD is performed on a bulk sample of finely ground crystalline material. It produces a characteristic diffraction pattern, or "fingerprint," which is unique to a specific crystalline phase. researchgate.net This technique is essential for:

Confirming the identity and phase purity of a synthesized batch.

Identifying different polymorphs (different crystal packing arrangements of the same molecule), which can have different physical properties.

Assessing the crystallinity of the bulk material.

The regularity and sharpness of peaks in a PXRD pattern confirm the crystalline nature of the compound. mdpi.com

Below is a table of hypothetical crystallographic data that could be obtained from a single-crystal X-ray diffraction study.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
β (°)98.5
Volume (ų)1200
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.25

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Without crystal structure data, a detailed and accurate analysis of the intermolecular interactions governing the solid-state assembly of this compound cannot be conducted. While the presence of an amino group, ester functionality, and an aromatic ring suggests the potential for hydrogen bonding and π-stacking interactions, the specific patterns, geometries, and energetic contributions of these forces remain undetermined. A definitive analysis would require precise atomic coordinates and intermolecular distances that are only obtainable through experimental structural determination.

Computational and Theoretical Investigations of Methyl 4 Amino 3 2 Methoxyethoxy Benzoate

Advanced Docking and Binding Affinity Predictions

There is no published research detailing the use of Methyl 4-amino-3-(2

Advanced Analytical Method Development and Validation for Research Applications

Chromatographic Methodologies for Purity Assessment and Quantitative Analysis

Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Chiral Chromatography specific to Methyl 4-amino-3-(2-methoxyethoxy)benzoate have not been found. General approaches for related aromatic amines often involve reverse-phase HPLC with UV detection, while GC is typically used for analyzing volatile impurities, sometimes requiring derivatization to improve analyte volatility and detection. bre.comlabrulez.com

High-Performance Liquid Chromatography (HPLC) Method Development

No specific HPLC methods, including details on column chemistry, mobile phase composition, gradient, flow rate, and detector wavelength, have been published for the analysis of this compound.

Gas Chromatography (GC) for Volatile Byproducts and Impurities

Information regarding the analysis of volatile byproducts and impurities specific to the synthesis or degradation of this compound using GC is not available. The analysis of aromatic amines by GC can be challenging due to their polarity and potential for adsorption onto the column, often necessitating column deactivation or analyte derivatization. labrulez.com

Chiral Chromatography for Enantiomeric Purity Determination (if applicable to derivatives)

This compound is an achiral molecule. Therefore, chiral chromatography is not applicable for its analysis. No information was found regarding chiral derivatives of this compound that would necessitate enantiomeric purity determination.

Optimized Sample Preparation Techniques for Complex Matrices

Specific, optimized sample preparation techniques for the extraction and analysis of this compound from complex matrices (e.g., biological fluids, environmental samples, or reaction mixtures) are not described in the literature. The development of such techniques is a critical step to ensure accurate quantification by removing interfering substances. chromatographyonline.comir4project.org

Advanced Extraction and Enrichment Strategies

No studies detailing advanced extraction and enrichment strategies such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or other microextraction techniques validated for this compound have been identified.

Derivatization Strategies for Enhanced Detectability in Trace Analysis

While derivatization is a common strategy to enhance the detectability of aromatic amines in trace analysis for both GC and HPLC, no specific derivatization reagents or reaction conditions have been reported for this compound. semanticscholar.orgnih.govnih.govresearchgate.net Common strategies for aromatic amines include acylation or silylation to improve chromatographic behavior and sensitivity. semanticscholar.orgresearchgate.net

Structure Reactivity and Structure Property Relationships of Methyl 4 Amino 3 2 Methoxyethoxy Benzoate and Its Derivatives

Systematic Molecular Design and Substituent Effect Studies

The reactivity and properties of Methyl 4-amino-3-(2-methoxyethoxy)benzoate are fundamentally dictated by the nature and position of the substituents on the benzene (B151609) ring. The three key functional groups—the amino (-NH₂), the 2-methoxyethoxy (-OCH₂CH₂OCH₃), and the methyl carboxylate (-COOCH₃)—each impart distinct electronic and steric characteristics to the molecule.

Impact of Substituent Electronic and Steric Effects on Reaction Outcomes

Conversely, the methyl carboxylate group at position 1 is an electron-withdrawing group (EWG) through both a strong resonance effect (-R effect) and an inductive effect (-I effect). This deactivates the aromatic ring. The combined influence of these groups creates a complex reactivity map. The powerful activating and ortho-, para-directing effects of the amino group are paramount, suggesting that electrophilic attack would be directed to positions 2 and 6, ortho to the amino group.

Steric effects also play a significant role. The bulky 2-methoxyethoxy group at position 3 hinders access to the adjacent position 2. Consequently, electrophilic substitution is most likely to occur at position 6, which is sterically more accessible. In reactions involving the ester functionality, such as alkaline hydrolysis, the electronic nature of the ring substituents is critical. Electron-withdrawing groups elsewhere on the ring would typically accelerate the rate of nucleophilic attack on the carbonyl carbon, while electron-donating groups would decelerate it. libretexts.orgresearchgate.net

Elucidation of Hammett and Taft Correlations

The Hammett and Taft equations are linear free-energy relationships (LFERs) that provide a quantitative framework for understanding substituent effects on reaction rates and equilibria of aromatic compounds. libretexts.orgviu.ca The Hammett equation is expressed as:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant which reflects the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant which quantifies the electronic influence (inductive and resonance) of a substituent. viu.ca

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state), while a negative ρ value signifies acceleration by electron-donating groups (positive charge buildup). libretexts.org For the alkaline hydrolysis of substituted methyl benzoates, the reaction constant (ρ) is positive, as the reaction is facilitated by the stabilization of the negatively charged intermediate formed during nucleophilic attack. acs.orglookchem.com

While a specific σ value for the 2-methoxyethoxy group is not commonly tabulated, it can be estimated to be similar to other alkoxy groups, which are strongly electron-donating, particularly from the para position (σₚ ≈ -0.27 for -OCH₃) and less so from the meta position (σₘ ≈ +0.12 for -OCH₃). The amino group is also a strong electron-donating substituent (σₚ = -0.66). The Taft equation further dissects the substituent effects into polar (inductive) and steric components, which is particularly useful for analyzing reactions at sites close to the substituent, such as ortho-substituted systems. researchgate.net

Table 1: Representative Hammett Substituent Constants (σ) for Meta and Para Positions.
Substituentσmetaσpara
-NH₂-0.16-0.66
-OH+0.12-0.37
-OCH₃+0.12-0.27
-CH₃-0.07-0.17
-H0.000.00
-Cl+0.37+0.23
-COOCH₃+0.37+0.45
-CN+0.56+0.66
-NO₂+0.71+0.78

Investigation of Tautomerism and Conformational Isomerism in Analogous Structures

Isomerism introduces further complexity to the molecular behavior of this compound. Both tautomeric and conformational isomers are theoretically possible and can influence the compound's properties and reactivity.

Conformational Isomerism: Conformational isomers, or conformers, arise from the rotation around single bonds. In this compound, significant conformational flexibility exists due to rotation around several bonds:

The C₁-C(O)O bond of the ester group.

The C₃-O bond of the methoxyethoxy group.

The various C-C and C-O bonds within the methoxyethoxy side chain.

The relative orientation of the ester and methoxyethoxy groups with respect to the benzene ring is determined by a balance between steric hindrance and electronic effects (conjugation). csus.edu The planar conformation, where the carbonyl group of the ester is coplanar with the ring, is favored as it maximizes π-orbital overlap and resonance stabilization. However, steric clashes with the adjacent bulky methoxyethoxy group could force the ester group to twist out of the plane. Similarly, the flexible methoxyethoxy chain can adopt numerous conformations, which will affect its steric profile and its ability to participate in hydrogen bonding or interact with solvents. sydney.edu.au

Role of Intramolecular and Intermolecular Hydrogen Bonding in Molecular Behavior

Hydrogen bonding is a critical non-covalent interaction that profoundly influences the structure, properties, and reactivity of this compound.

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding exists between the hydrogen atoms of the amino group (donor) and the lone pair of electrons on nearby oxygen atoms (acceptors). Two primary interactions are possible:

A bond between the amino N-H and the ether oxygen of the methoxyethoxy group, forming a five-membered ring.

A bond between the amino N-H and the carbonyl oxygen of the ester group, which would involve a less favorable seven-membered ring.

Crystal structure analyses of the closely related compound, Methyl 4-amino-3-methyl-benzoate, show that intramolecular C-H···O hydrogen bonds can occur, leading to nearly coplanar ring systems. nih.govresearchgate.net By analogy, it is highly probable that an intramolecular N-H···O bond forms between the amino group and the ether oxygen in this compound, which would stabilize a specific conformation and influence the acidity of the N-H proton and the basicity of the ether oxygen.

Table 2: Hydrogen-Bond Geometry (Å, °) in the Analogous Crystal Structure of Methyl 4-amino-3-methylbenzoate. researchgate.net
D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
C4—H4A···O1 (intramolecular)0.932.402.728100
N—H0B···O2i (intermolecular)0.862.373.142150

D = donor atom; A = acceptor atom; (i) refers to a neighboring molecule in the crystal lattice.

Analysis of Solvation Effects on Reaction Rates and Equilibria

The solvent environment can dramatically alter the rates and equilibrium positions of chemical reactions involving this compound. Solvation effects arise from the non-covalent interactions between solute and solvent molecules, including dipole-dipole interactions, dispersion forces, and hydrogen bonding.

The influence of the solvent is particularly pronounced in reactions where the polarity of the reactants, transition state, and products differs significantly. For instance, in the SₙAr (nucleophilic aromatic substitution) reactions, a polar aprotic solvent can stabilize the charged Meisenheimer complex intermediate, thereby accelerating the reaction. For the hydrolysis of the ester group, a polar protic solvent can stabilize the charged tetrahedral intermediate and also participate directly in the reaction mechanism.

Studies on the photophysical properties of related aminobenzoate derivatives have provided direct evidence of strong solvent-solute interactions. acs.org For example, the emission spectra of meta- and para-methyl anthranilate show considerable solvatochromism, where the emission wavelength shifts depending on solvent polarity. rsc.org This is often indicative of a change in the dipole moment of the molecule upon excitation to the singlet excited state, which is stabilized to different extents by solvents of varying polarity. A more polar solvent will better stabilize a more polar excited state, leading to a red-shift (bathochromic shift) in the fluorescence emission. rsc.org These observations highlight the sensitivity of the molecule's electronic structure to its immediate environment, a factor that directly translates to its chemical reactivity.

Table 3: Solvent-Dependent Emission Maxima (λem) for an Analogous Compound, m-Methyl Anthranilate (m-MA), Demonstrating Solvatochromism. rsc.org
SolventPolarity (Dielectric Constant, ε)λem (nm)
Cyclohexane2.0345
Dichloromethane8.9385
Acetonitrile37.5400
Methanol (B129727)32.7415

Interdisciplinary Research Perspectives and Future Avenues

Integration with Materials Science for Novel Polymer or Dendrimer Components

The molecular architecture of Methyl 4-amino-3-(2-methoxyethoxy)benzoate makes it a promising candidate as a monomer or functional component in the synthesis of advanced polymers and dendrimers. The primary amino group can readily participate in polymerization reactions, such as polycondensation, to form aromatic polyamides or polyimides. The ester group also offers a reactive site for transformations.

The methoxyethoxy side-chain is of particular importance as it can impart desirable properties to the resulting macromolecules. In polymer science, the incorporation of such flexible ether linkages into a polymer backbone or as side chains is known to influence several key characteristics. google.com For instance, these side chains can enhance the solubility of otherwise rigid polymers in common organic solvents, improving their processability. Furthermore, the polarity endowed by the ether groups can affect the polymer's affinity for water and other polar molecules, a property that is highly valuable in applications such as membranes for separation processes or matrices for controlled drug delivery. nih.gov The presence of these side chains can also lower the glass transition temperature of the polymer, leading to materials with increased flexibility. nih.gov

In the realm of dendrimers, which are highly branched, well-defined macromolecules, this compound could serve as a versatile building block. Dendrimers functionalized with p-aminobenzoic acid (PABA) residues have been synthesized and investigated for their antioxidant properties. mdpi.comnih.gov Similarly, this compound could be incorporated into the core, branches, or surface of a dendrimer. When positioned on the periphery, the amino and ester groups would be available for further functionalization, allowing for the attachment of targeting moieties or therapeutic agents. The methoxyethoxy groups could influence the dendrimer's solubility and biocompatibility.

The potential impact of the methoxyethoxy side-chain on polymer and dendrimer properties is summarized in the table below.

PropertyPotential Influence of the Methoxyethoxy Side-Chain
Solubility Enhanced solubility in organic solvents
Polarity Increased polarity, affecting interactions with polar molecules
Flexibility Lowered glass transition temperature, leading to more flexible materials
Biocompatibility Potential for improved biocompatibility due to the ether linkages
Processability Improved processability of resulting polymers

Applications in Supramolecular Chemistry and Self-Assembly Processes

The functional groups present in this compound provide multiple sites for non-covalent interactions, making it an interesting candidate for studies in supramolecular chemistry and molecular self-assembly. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group and the oxygen atoms of the ether side-chain can act as hydrogen bond acceptors.

This combination of hydrogen bonding capabilities can facilitate the formation of well-ordered supramolecular structures. For instance, aminobenzoic acid derivatives are known to form supramolecular assemblies through hydrogen bonding. doaj.orgmdpi.com Similarly, amino ester-based molecules have been shown to self-assemble into complex, hydrogen-bonded supramolecular polymers. rsc.org It is plausible that this compound could self-assemble into one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks, depending on the interplay of hydrogen bonding and other intermolecular forces.

Potential hydrogen bonding interactions involving this compound are detailed below.

Interaction TypeDonorAcceptor
Strong Hydrogen Bond Amino Group (N-H)Carbonyl Oxygen (C=O) of Ester
Weak Hydrogen Bond Aromatic C-HEther Oxygen
Weak Hydrogen Bond Aliphatic C-H (side-chain)Ether or Carbonyl Oxygen

Green Chemistry Principles in the Sustainable Synthesis and Utilization of the Compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of this compound can be approached from a green chemistry perspective in several ways.

From a synthetic standpoint, there is a growing interest in the biocatalytic production of aminobenzoic acid and its derivatives. mdpi.comresearchgate.net These methods often utilize renewable feedstocks and enzymes as catalysts, operating under mild reaction conditions and reducing the reliance on traditional, often harsh, chemical syntheses that start from petroleum-derived substances. mdpi.com The synthesis of aromatic esters, for example, can be achieved with high efficiency and regioselectivity using immobilized lipases. frontiersin.org Biocatalytic approaches could be developed for the synthesis of this compound, potentially involving enzymatic amination or esterification steps.

In terms of utilization, the compound's properties may lend themselves to environmentally benign applications. For example, polymers derived from this monomer that exhibit enhanced biodegradability due to the presence of ester and ether linkages could be developed. Furthermore, the compound could be explored as a component in the formulation of greener solvents or as a building block for functional materials used in environmental remediation. The use of p-aminobenzoic acid functionalized nanoparticles as a recyclable catalyst for organic reactions highlights a potential application pathway for derivatives of this compound in sustainable catalysis. sciforum.net

A comparison of potential synthetic routes for this compound is presented below.

Synthesis ApproachAdvantagesDisadvantages
Traditional Chemical Synthesis Well-established routes for similar compoundsOften relies on harsh reagents, high temperatures, and petroleum-based starting materials. mdpi.com
Biocatalytic Synthesis Utilizes renewable feedstocks, mild reaction conditions, high selectivity, and reduces waste. mdpi.comfrontiersin.orgMay require optimization of enzyme activity and stability for industrial-scale production.

Development of Advanced Catalysis Systems utilizing the Compound as a Ligand or Substrate

The molecular structure of this compound suggests its potential utility in the development of advanced catalysis systems, either as a ligand for a metal catalyst or as a substrate in catalytic transformations.

The amino group on the aromatic ring can serve as a coordination site for transition metals. By modifying the amino group, for instance, through reaction with other functional molecules, it could be converted into a component of a bidentate or polydentate ligand. Such ligands are crucial in homogeneous catalysis for controlling the activity and selectivity of metal catalysts. For example, N-heterocyclic carbenes (NHCs), which are powerful ligands in organometallic catalysis, can be synthesized from amine precursors. nih.gov The electronic properties of the aromatic ring, influenced by the electron-donating amino and methoxyethoxy groups and the electron-withdrawing ester group, could modulate the properties of the resulting metal complex.

As a substrate, this compound offers multiple reactive sites for catalytic transformations. The amino group can be a target for catalytic C-N bond-forming reactions, which are of great importance in the synthesis of pharmaceuticals and other fine chemicals. The aromatic ring itself can undergo catalytic C-H activation and functionalization, allowing for the introduction of new substituents. The ester group can be subjected to catalytic hydrolysis or transesterification. chemistrysteps.com The presence of the methoxyethoxy side-chain could also influence the outcome of catalytic reactions by sterically directing the approach of a catalyst or by coordinating to the metal center.

Potential catalytic applications are summarized in the table below.

Role of the CompoundPotential Catalytic Application
As a Ligand Precursor Synthesis of novel ligands for transition metal catalysis (e.g., in cross-coupling reactions).
As a Substrate Catalytic C-N bond formation, C-H functionalization of the aromatic ring, catalytic hydrolysis or transesterification of the ester group.

Conclusion and Future Research Trajectories

Summary of Current Academic Understanding and Contributions

The academic understanding of Methyl 4-amino-3-(2-methoxyethoxy)benzoate is currently undefined. There are no peer-reviewed articles, patents, or conference proceedings that specifically detail the synthesis, characterization, or investigation of this compound. Therefore, there are no established scientific contributions to summarize. The scientific community has yet to formally report on this molecule.

Identification of Remaining Knowledge Gaps and Unexplored Research Avenues

Given the lack of existing research, the knowledge gaps surrounding this compound are extensive and encompass all fundamental areas of chemical research. Key unexplored research avenues include:

Synthesis: The primary and most critical knowledge gap is the absence of a reported synthetic pathway to produce this compound. Establishing a reliable and efficient synthesis is the gateway to all further studies.

Physicochemical Properties: There is no data on its fundamental properties. Research is needed to determine its molecular weight, melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry, UV-Vis).

Chemical Reactivity: The reactivity of the compound, including the influence of the amino, methoxyethoxy, and methyl ester functional groups on its chemical behavior, is entirely unknown.

Biological Activity: No studies have been conducted to investigate its potential pharmacological effects. Screening for various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, represents a significant area for new research.

Material Science Applications: The potential for this compound to serve as a monomer or a building block for new polymers or functional materials has not been explored.

Computational and Theoretical Studies: In the absence of experimental data, theoretical calculations could provide initial insights into its molecular geometry, electronic structure, and potential reactivity.

Proposed Future Methodological and Theoretical Directions for In-depth Investigation

To address the profound knowledge gaps, a structured research program would be necessary. The following methodological and theoretical directions are proposed for an in-depth investigation of this compound:

Methodological Directions:

Synthetic Route Development: The initial focus should be on designing and optimizing a multi-step synthesis. A plausible starting point could involve the nitration of a commercially available substituted benzoic acid, followed by etherification to introduce the 2-methoxyethoxy group, subsequent reduction of the nitro group to an amine, and finally, esterification to form the methyl benzoate (B1203000). Each step would require careful optimization of reaction conditions and purification of intermediates.

Structural Elucidation and Spectroscopic Analysis: Once synthesized, the compound's structure must be unequivocally confirmed using a suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry. X-ray crystallography could provide definitive information on its solid-state structure.

Physicochemical Characterization: Standard laboratory procedures should be employed to determine its melting point, boiling point, and solubility in a range of common organic solvents and water.

Preliminary Biological Screening: The synthesized compound could be submitted to a broad panel of in vitro biological assays to identify any potential therapeutic activities. This could include screens for cytotoxicity against cancer cell lines, antimicrobial activity against a panel of bacteria and fungi, and enzyme inhibition assays.

Polymer Chemistry Exploration: Investigations could be undertaken to explore its potential as a monomer in polymerization reactions, potentially leading to novel polyesters or polyamides with unique properties conferred by the methoxyethoxy side chain.

Theoretical Directions:

Density Functional Theory (DFT) Calculations: Computational studies using DFT can be employed to predict the molecule's optimized geometry, electronic properties (such as HOMO-LUMO gap), and vibrational frequencies, which can be correlated with experimental IR data.

Molecular Docking Studies: If any biological activity is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound with relevant biological targets, providing insights into its mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Should a series of related analogs be synthesized and tested, QSAR studies could be developed to correlate structural features with biological activity, guiding the design of more potent compounds.

The exploration of this compound offers a fertile ground for new discoveries in organic synthesis, medicinal chemistry, and material science. The complete absence of prior research underscores the opportunity for foundational contributions to the chemical sciences.

Q & A

Q. What are the established synthetic routes for Methyl 4-amino-3-(2-methoxyethoxy)benzoate, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves sequential functionalization of the benzoate core. For example, a nitro group at the 4-position can be reduced to an amine after introducing the 2-methoxyethoxy substituent. Key steps include:

  • Etherification : Reaction of a hydroxyl or halogenated precursor with 2-methoxyethanol under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to install the methoxyethoxy group .
  • Reduction : Catalytic hydrogenation or use of reducing agents (e.g., Fe/HCl) to convert a nitro intermediate to the amine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) are used to assess purity, especially to detect unreacted intermediates or byproducts .
  • NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm structural integrity. Key signals include the methoxy protons (~δ 3.3–3.8 ppm) and aromatic protons adjacent to the amine group (~δ 6.5–7.5 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 250.1) .

Q. How should this compound be stored to maintain stability during long-term studies?

Store in airtight containers under inert gas (N₂ or Ar) at 0–4°C to prevent oxidation of the amine group. Avoid exposure to light, as the methoxyethoxy group may undergo photodegradation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural validation?

Contradictions often arise from dynamic processes (e.g., rotamers) or impurities:

  • Variable Temperature NMR : Conduct experiments at elevated temperatures (e.g., 50°C) to simplify splitting caused by hindered rotation .
  • 2D NMR : Use COSY or HSQC to assign overlapping signals and verify connectivity .
  • Supplementary Techniques : Pair with IR spectroscopy to confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .

Q. What strategies improve the regioselectivity of methoxyethoxy substitution during synthesis?

  • Directing Groups : Introduce temporary protecting groups (e.g., boronic acids) at the 3-position to direct electrophilic substitution .
  • Microwave-Assisted Synthesis : Enhance reaction specificity and reduce side products by controlling heating rates and solvent polarity .

Q. How does the methoxyethoxy side chain influence the compound’s solubility and bioavailability?

  • LogP Analysis : The ether side chain increases hydrophilicity compared to alkyl or aryl analogs (experimental LogP ~1.8 vs. ~2.5 for trifluoromethyl derivatives) .
  • Permeability Assays : Use Caco-2 cell monolayers to evaluate intestinal absorption, where the methoxyethoxy group may enhance paracellular transport .

Q. What computational methods are suitable for predicting interactions between this compound and biological targets?

  • Molecular Docking : Software like AutoDock Vina can model binding to enzymes (e.g., DNA gyrase) using crystal structures from related benzoate derivatives .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., amine group with Asp/Glu residues) .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported melting points or spectroscopic data?

  • Cross-Validation : Compare data with structurally similar compounds (e.g., Methyl 4-amino-3-(trifluoroethoxy)benzoate, mp 217–220°C ) to identify systematic errors.
  • DSC Analysis : Differential scanning calorimetry provides precise melting points and detects polymorphic forms .

Q. What experimental design considerations are critical for SAR studies of analogs?

  • Scaffold Modularity : Replace the methoxyethoxy group with substituents like fluoromethoxy or benzyloxy to evaluate steric/electronic effects .
  • In Vitro/In Vivo Correlation : Use enzyme inhibition assays (IC₅₀) paired with pharmacokinetic profiling in rodent models to prioritize lead compounds .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

TechniqueCritical ObservationsReference
¹H NMR (DMSO-d₆)δ 7.46 (dd, J=8.2 Hz, aromatic H), δ 4.76 (q, OCH₂CF₃)
HRMSm/z 250.1 [M+H]⁺ (calc. 250.095)
HPLC Retention8.2 min (C18, 70% MeOH/H₂O)

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature60–80°C↑ yield by 20%
SolventDMF vs. THFDMF preferred
BaseK₂CO₃ vs. NaHCO₃K₂CO₃ improves etherification

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.